Triethyloxonium hexafluorophosphate
Description
Significance as a Versatile Research Reagent and Catalyst
Triethyloxonium (B8711484) hexafluorophosphate (B91526), often referred to as a Meerwein's salt, is a powerful and highly reactive ethylating agent used in a variety of research applications. sigmaaldrich.comwikipedia.org Its utility stems from the high electrophilicity of the triethyloxonium cation, which allows for the ethylation of a wide range of nucleophiles, including those that are weakly reactive. thieme.com This makes it a more potent alkylating agent compared to conventional reagents like alkyl halides or sulfonates, often enabling reactions to proceed under much milder conditions. orgsyn.org
In synthetic organic chemistry, triethyloxonium hexafluorophosphate serves as a key reactant or reagent in several complex transformations. sigmaaldrich.comsigmaaldrich.com Its documented applications include:
The synthesis of ruthenium allenylidene complexes. sigmaaldrich.comsigmaaldrich.com
Participation in asymmetric Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com
Acting as a chlorine scavenger. sigmaaldrich.comsigmaaldrich.com
The synthesis of specialized molecules for studying wavelength tunability through cis-trans isomerization. sigmaaldrich.comsigmaaldrich.com
Reactions with 2-methylpyridine (B31789) N-oxide. sigmaaldrich.comsigmaaldrich.com
Furthermore, it functions as a catalyst activating agent, for instance, in the asymmetric imine aziridination through the activation of a diazo ester. sigmaaldrich.comsigmaaldrich.com The hexafluorophosphate anion is less sensitive to decomposition compared to other counterions like tetrafluoroborate (B81430), contributing to the reagent's stability and utility in more demanding synthetic procedures. thieme.comthieme-connect.de
Historical Context and Development within Oxonium Chemistry
The field of oxonium chemistry, particularly the study of trialkyloxonium salts, owes its origins to the pioneering work of chemist Hans Meerwein. wikipedia.orgorgsyn.org Meerwein was the first to discover this class of compounds and extensively investigated their chemical behavior. orgsyn.org The related and more commonly known triethyloxonium tetrafluoroborate is often called Meerwein's reagent or Meerwein's salt in his honor. wikipedia.org
The development of these reagents provided chemists with powerful tools for alkylation. orgsyn.org Trialkyloxonium salts, including the trimethyl, tri-n-propyl, and tri-n-butyl variants, were subsequently prepared, typically with tetrafluoroborate or hexachloroantimonate anions. orgsyn.org The preparation of trialkyloxonium salts often involves the initial formation of a mixed trialkyloxonium ion, which then acts as an electrophile for another equivalent of the parent ether to generate the desired symmetric trialkyloxonium ion. thieme-connect.de The introduction of hexafluorophosphate salts provided an alternative with different stability and reactivity profiles. thieme.comthieme-connect.de
Fundamental Structural Characteristics of the Triethyloxonium Cation
The triethyloxonium cation ([ (CH₃CH₂)₃O]⁺) is the active component of this compound responsible for its ethylating properties. While the crystal structure of the related triethyloxonium tetrafluoroborate has not been determined by X-ray crystallography, the structure of this compound has been successfully examined. wikipedia.orgwikiwand.com
This crystallographic study confirmed that the triethyloxonium cation possesses a pyramidal geometry at the central oxygen atom. wikipedia.orgwikiwand.comacs.org This is a key structural feature, indicating that the oxygen atom is sp³-hybridized, similar to the hydronium ion (H₃O⁺).
Table 1: Structural Parameters of the Triethyloxonium Cation
| Structural Feature | Measurement |
|---|---|
| Geometry | Pyramidal |
| C-O-C Bond Angles | 109.4°–115.5° wikipedia.orgwikiwand.com |
| Average C-O Bond Distance | 1.49 Å wikipedia.orgwikiwand.com |
The data reveals bond angles around the oxygen atom that are consistent with a tetrahedral-derived geometry, slightly distorted from the ideal 109.5°.
Table 2: General Properties of this compound
| Property | Value |
|---|---|
| Linear Formula | (C₂H₅)₃OPF₆ sigmaaldrich.com |
| Molecular Weight | 248.15 g/mol sigmaaldrich.comscbt.comnih.gov |
| CAS Number | 17950-40-2 sigmaaldrich.comscbt.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
triethyloxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIFBONIQGZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H15F6OP | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885001 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
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Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
17950-40-2 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Triethyloxonium hexafluorophosphate | |
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| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Triethyloxonium hexafluorophosphate(1-) | |
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Synthetic Methodologies Employing Triethyloxonium Hexafluorophosphate
Alkylation Reactions and Electrophilic Activation
The primary utility of triethyloxonium (B8711484) hexafluorophosphate (B91526) lies in its capacity to act as a potent electrophile, initiating alkylation reactions with various nucleophilic species. It is particularly effective for the ethylation of neutral or weakly basic compounds that are challenging to alkylate using traditional reagents like ethyl halides. The reagent facilitates the formation of new carbon-heteroatom bonds, proving invaluable in the synthesis of complex organic molecules. chemimpex.com
Triethyloxonium hexafluorophosphate serves as an effective reagent for the etherification of alcohols and phenols. Unlike the classical Williamson ether synthesis, which requires the deprotonation of the alcohol to form a potent nucleophile, this method allows for the direct alkylation of the neutral hydroxyl group. The reaction proceeds via an SN2 mechanism where the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic ethyl group of the triethyloxonium cation, displacing diethyl ether as a leaving group. This approach is particularly advantageous for substrates that are sensitive to the basic conditions required for alkoxide formation.
| Substrate Class | Reagent | Product Type |
| Alcohols (R-OH) | This compound | Ethyl Ethers (R-OEt) |
| Phenols (Ar-OH) | This compound | Aryl Ethyl Ethers (Ar-OEt) |
The conversion of carboxylic acids to their corresponding ethyl esters is a fundamental transformation in organic chemistry. While the Fischer esterification, which involves treating a carboxylic acid with an alcohol under acidic catalysis, is a common method, it is an equilibrium process. masterorganicchemistry.comyoutube.com this compound offers an irreversible alternative for esterification. In this reaction, the carbonyl oxygen of the carboxylic acid acts as the nucleophile, attacking the oxonium salt. This O-alkylation activates the carboxylic acid, leading to the formation of the ethyl ester upon workup. This method is particularly useful for the esterification of sterically hindered carboxylic acids or those containing acid-sensitive functional groups. chemimpex.com
In more complex systems, this compound can induce highly selective transformations. A notable example is its use in the diastereoselective substitution reactions of acyclic β-alkoxy acetals. Research has shown that the reaction of these acetals with nucleophiles, activated by reagents such as this compound, proceeds with high diastereoselectivity (often greater than 90:10). nih.gov
The mechanism involves the activation of the acetal (B89532) by the oxonium salt, leading to the formation of an oxocarbenium ion intermediate. This intermediate is electrostatically stabilized by the neighboring β-alkoxy group, which dictates the conformation of the reactive species. This conformational control ensures that the incoming nucleophile attacks preferentially from the more sterically accessible face, resulting in the formation of the anti-product with high diastereoselectivity. nih.gov This stereochemical control is a significant advantage in the synthesis of complex polyketide natural products. nih.gov
| Substrate | Key Feature | Outcome |
| Acyclic β-alkoxy acetals | Electrostatic stabilization of oxocarbenium ion intermediate by β-alkoxy group. | High diastereoselectivity for the anti-product. nih.gov |
The alkylation of nitrogen-containing heterocycles, such as imidazoles, presents a challenge of regioselectivity, as multiple nitrogen atoms may be available for alkylation. Trialkyloxonium salts provide a powerful tool for achieving such transformations. For instance, the regioselective N-alkylation of substituted imidazoles is a critical step in the synthesis of many pharmaceutical compounds and functional materials. nih.gov
While direct alkylation of an unsymmetrical imidazole (B134444) often yields a mixture of regioisomers, strategic use of protecting groups combined with powerful alkylating agents can solve this issue. In one comprehensive approach, a (2-(trimethylsilyl)ethoxymethyl) (SEM) group is used to protect one of the imidazole nitrogens. After functionalizing the imidazole core, the remaining nitrogen can be selectively alkylated. For example, the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430), a close analog of this compound, has been shown to produce a methylimidazolium salt in high yield. Subsequent removal of the SEM protecting group affords the desired 1-alkyl-4-aryl-imidazole. nih.gov This strategy effectively overcomes the challenge of achieving regioselective alkylation with small alkyl groups on complex imidazole scaffolds. nih.gov
| Heterocycle System | Reagent Class | Strategy | Result |
| 4-Phenyl-1-SEM-imidazole | Trimethyloxonium tetrafluoroborate | N-alkylation followed by deprotection | Regioselective synthesis of 1-methyl-4-phenylimidazole. nih.gov |
Alkylation of Nitrogen Nucleophiles
Regioselective N-Alkylation of Heterocycles
Indazoles and Azaindazoles
The alkylation of indazoles and their aza-analogs is a critical transformation in medicinal chemistry, as the position of the alkyl group on the pyrazole (B372694) ring can significantly influence biological activity. The direct alkylation of 1H-indazoles can result in a mixture of N-1 and N-2 substituted products. nih.gov Generally, the N-1 substituted regioisomer is considered the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one. sigmaaldrich.com
The choice of alkylating agent and reaction conditions plays a crucial role in determining the regioselectivity of this transformation. Research has demonstrated that powerful and non-coordinating alkylating agents like this compound provide an efficient and regioselective route to 2-ethyl-2H-indazoles. creative-proteomics.com This selectivity is attributed to the kinetic accessibility of the N-2 lone pair in neutral indazole molecules. While many reagents yield mixtures with poor regioselectivity, the use of this compound or the closely related trimethyloxonium tetrafluoroborate has been reported as an effective method for achieving high N-2 selectivity. creative-proteomics.com For instance, studies on various substituted indazoles have highlighted that while basic conditions often lead to mixtures, specific conditions can favor one isomer over the other. nih.govnih.gov The use of trialkyl orthoformates has also been explored for regioselective N-2 alkylation, proceeding through a proposed intramolecular rearrangement. sigmaaldrich.com
| Substrate | Alkylating System | Major Product | Key Finding | Reference |
|---|---|---|---|---|
| 1H-Indazole | This compound | 2-Ethyl-2H-indazole | Reported as an efficient and regioselective method for N-2 alkylation. | creative-proteomics.com |
| Substituted 1H-Indazoles | NaH / Alkyl Bromide in THF | N-1 Alkylindazole | Conditions favoring the thermodynamic product. High N-1 selectivity observed for various C-3 substituted indazoles. | nih.gov |
| C-7 NO2 or CO2Me Indazoles | NaH / Alkyl Halide in THF | N-2 Alkylindazole | Electronic effects of substituents can override general trends, conferring excellent N-2 regioselectivity (≥ 96%). | nih.govrsc.org |
| 1H-Indazole | Mitsunobu Conditions | N-2 Alkylindazole | Demonstrates a preference for the formation of the N-2 regioisomer. | nih.gov |
Imidazoles and Imidazolium (B1220033) Salt Formation
N-Alkylation of Amino Acid Derivatives and Peptides (e.g., Fmoc-L-Ala-NH2)
The site-specific alkylation of peptides and their constituent amino acid derivatives is a key strategy for modulating their conformational properties and biological activity. However, the reviewed scientific literature did not provide specific examples of N-alkylation of amino acid derivatives, such as Fmoc-L-Ala-NH2, or peptides using this compound. While various methods for peptide alkylation exist, including the alkylation of cysteine residues or N-terminal methylation through other chemical and enzymatic means, the application of this compound for direct N-alkylation of the amide backbone or side-chain amino groups appears to be an underexplored area in the available literature. nih.gov
Alkylation of Amidines and Hydrazones
Amidines and hydrazones possess nucleophilic nitrogen atoms that are susceptible to alkylation. This reaction can lead to the formation of amidinium and hydrazonium salts, respectively. Despite the strong electrophilic nature of this compound, a review of the available literature did not yield specific research findings or detailed examples of its use for the alkylation of either amidines or hydrazones. The synthesis of derivatives, such as benzophenone (B1666685) hydrazones, has been studied for other applications, but their subsequent alkylation with this specific reagent is not documented. nih.gov
Alkylation of Sulfur and Other Nucleophiles
Synthesis of Thiols and Thioethers
Sulfur compounds are known to be excellent nucleophiles. The sulfur atom in thioethers (sulfides) is significantly more nucleophilic than the oxygen in ethers. This enhanced nucleophilicity allows thioethers to react readily with strong alkylating agents to form stable ternary sulfonium (B1226848) salts.
The reaction of a thioether, such as diethyl sulfide, with a powerful ethylating agent like this compound is expected to proceed efficiently. The lone pair of electrons on the sulfur atom attacks the ethyl group of the oxonium ion, displacing diethyl ether as a leaving group and forming the corresponding S-ethyl diethylsulfonium hexafluorophosphate salt. While this reaction is based on fundamental principles of sulfur's high nucleophilicity, specific studies detailing the synthesis of simple thioethers or their corresponding sulfonium salts using this compound were not found in the reviewed literature.
Alkylation of Phosphorus Compounds (e.g., Triazaphospholes)
The reactivity of organophosphorus compounds with electrophiles is a rich area of study. Research into the chemistry of 3H-1,2,3,4-triazaphosphole derivatives has shown that they can be selectively alkylated. It has been demonstrated that these phosphorus heterocycles undergo quaternization with Meerwein's salts, such as triethyloxonium tetrafluoroborate, which is a close analog of this compound.
The alkylation occurs regioselectively at the most nucleophilic nitrogen atom, N1, to produce the corresponding cationic phosphorus heterocycles. This reaction is significant as it provides access to cationic phosphorus analogs of neutral mesoionic carbenes (1,2,3-triazolylidenes). Theoretical calculations have supported the aromatic nature of the resulting triazaphospholenium cation.
| Substrate | Alkylating Agent | Product | Key Finding | Reference |
|---|---|---|---|---|
| 3H-1,2,3,4-Triazaphosphole derivatives | Meerwein's Salt (e.g., Triethyloxonium tetrafluoroborate) | N1-alkylated triazaphospholenium salt | Alkylation occurs selectively at the most nucleophilic nitrogen atom (N1). |
Derivatization for Analytical Applications (e.g., Thiocyanate (B1210189) to Ethyl Thiocyanate)
In analytical chemistry, the conversion of non-volatile or thermally labile analytes into more volatile or detectable derivatives is a crucial step for techniques like gas chromatography-mass spectrometry (GC-MS). Triethyloxonium salts are effective reagents for such derivatizations. A notable application is the analysis of thiocyanate (SCN⁻), a biomarker relevant in clinical and environmental monitoring.
A novel analytical method utilizes a single-step aqueous derivatization to convert thiocyanate into volatile ethyl thiocyanate (Et-SCN). researchgate.netnih.gov While the published method specifies triethyloxonium tetrafluoroborate, the reactivity is characteristic of the triethyloxonium cation, making the principle directly applicable to the hexafluorophosphate salt. The reaction proceeds rapidly at room temperature in an aqueous, buffered medium. researchgate.netcnr.it The resulting ethyl thiocyanate is a semi-volatile molecule (boiling point: 146 °C) suitable for headspace sampling, which effectively separates the analyte from the complex sample matrix (e.g., saliva), preventing contamination of the analytical system. nih.govcnr.it
This derivatization strategy offers significant advantages, including speed, simplicity, and high sensitivity. nih.gov The use of an isotopically enriched internal standard, such as K¹³CN, allows for accurate quantitation via isotope dilution mass spectrometry. researchgate.netnih.gov The method has proven robust enough for ultra-trace determination of thiocyanate in the low parts-per-billion range and has been successfully validated against standard ion chromatography techniques, showing excellent agreement. researchgate.netnih.gov
Polymerization Initiation and Control
This compound is a well-established initiator for cationic ring-opening polymerization (CROP). It is particularly effective for polymerizing heterocyclic monomers like lactones and cyclic ethers, where it generates a tertiary oxonium ion as the propagating active center. researchgate.net
Cationic Ring-Opening Polymerization
The initiation step involves the alkylation of the monomer's heteroatom (typically oxygen) by the triethyloxonium cation, which opens the ring and creates a cationic propagating species. The non-nucleophilic nature of the hexafluorophosphate (PF₆⁻) counter-ion is critical, as it is stable and less prone to terminate the growing polymer chain, allowing for controlled polymerizations. researchgate.net
This compound is employed as an initiator for the CROP of lactones to produce biodegradable polyesters. researchgate.netresearchgate.netacs.org Research has shown its effectiveness in the polymerization of both ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). researchgate.netresearchgate.net
When these polymerizations are conducted in the presence of an alcohol, they proceed through an "activated monomer mechanism" (AMM). researchgate.netacs.orguliege.be In this mechanism, the initiator protonates or alkylates the lactone monomer, activating it for nucleophilic attack by the hydroxyl group of the alcohol or the growing polymer chain end. A key feature of the AMM is that the polymer molecular weight increases linearly with monomer conversion. researchgate.netuliege.be This approach has been successfully used to synthesize low molecular weight polyester (B1180765) glycols. acs.orguliege.be
Studies comparing the polymerization rates of different lactones using this initiator have established a general reactivity order. researchgate.netacs.orgresearchgate.net
Table 1: Research Findings on Lactone Polymerization Initiated by this compound
| Monomer | Initiator System | Mechanism | Key Finding | Relative Rate |
| ε-Caprolactone (ε-CL) | This compound / Alcohol | Activated Monomer Mechanism (AMM) | Polymer molecular weight increases directly with monomer conversion. researchgate.netacs.org | Slower than δ-VL |
| δ-Valerolactone (δ-VL) | This compound / Alcohol | Activated Monomer Mechanism (AMM) | Polymerizes faster than ε-caprolactone under similar conditions. researchgate.netacs.org | Fastest |
Polymerization of Cyclic Ethers
This compound is a classic initiator for the CROP of cyclic ethers. The ring strain of these monomers provides the thermodynamic driving force for polymerization.
The polymerization of tetrahydrofuran (B95107) (THF) initiated by trialkyloxonium salts, including this compound, is a well-studied system. acs.org The reaction proceeds via a "living" polymerization mechanism, characterized by the absence of chain termination or transfer reactions. researchgate.net This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
The active center is a stable tertiary oxonium ion. researchgate.net The polymerization is an equilibrium process, and kinetic studies have been performed to determine the rate constants for propagation. A study using triethyloxonium tetrafluoroborate, a closely related initiator, detailed the kinetics and the quantitative conversion of the initiator into propagating species. capes.gov.br Research using the hexafluorophosphate salt confirmed that the reactive chain end exists as both ion pairs and free ions, with the free ion having a higher propagation rate constant. acs.org
Table 2: Research Findings on Tetrahydrofuran (THF) Polymerization
| Initiator | Key Characteristics | Mechanism | Propagating Species |
| This compound | Allows for controlled, living polymerization. researchgate.net | Cationic Ring-Opening | Tertiary Oxonium Ion researchgate.net |
| Trialkyloxonium Salts (general) | Initiation leads to quantitative formation of active centers. capes.gov.br | Cationic Ring-Opening | Both ion pairs and free ions contribute to propagation. acs.org |
Oxetane (B1205548) Polymerization
Oxetane, a four-membered cyclic ether, undergoes CROP readily due to significant ring strain. This compound has been used to initiate the polymerization of oxetane at low temperatures, such as -30 °C. cdnsciencepub.com
The polymerization initiated by this compound is characterized as a slow process with a slow initiation step. cdnsciencepub.com This is in contrast to other initiators like triphenylmethyl hexafluorophosphate, which show rapid initiation. The mechanism is interpreted through the formation of two distinct types of tertiary oxonium ions: one incorporating the oxetane monomer itself, which reacts very quickly with more monomer, and another involving an ether linkage from the polymer chain, which reacts more slowly with incoming oxetane. cdnsciencepub.com
Table 3: Research Findings on Oxetane Polymerization
| Initiator | Reaction Temperature | Polymerization Rate | Initiation Rate | Mechanistic Insight |
| This compound | -30 °C | Slow | Slow | Involves two types of tertiary oxonium ions with different reactivities. cdnsciencepub.com |
1,3-Dioxolane (B20135) and 4-Ethyl-1,3-dioxolane (B3189250) Polymerization
This compound serves as an effective initiator for the cationic ring-opening polymerization (CROP) of cyclic ethers like 1,3-dioxolane and its derivatives. This process leads to the formation of poly(1,3-dioxolane), a polymer with a repeating oxyethylene-oxymethylene structure. The polymerization is characterized by an equilibrium between the monomer and the active polymer chain.
The cationic bulk polymerization of 1,3-dioxolane initiated with this compound has been studied, demonstrating that the equilibrium between the monomer and the propagating polymer is achieved within a few hours. The ceiling temperature for this polymerization has been estimated to be around 144 ± 2°C. rsc.org The mechanism of CROP for 1,3-dioxolane is susceptible to the formation of cyclic structures, a phenomenon that can be influenced by reaction conditions such as monomer-to-initiator ratios and conversion rates. nih.gov
In the case of substituted dioxolanes, such as 4-ethyl-1,3-dioxolane, polymerization also proceeds via a cationic mechanism. While detailed studies specifically using this compound as the initiator for 4-ethyl-1,3-dioxolane are not as extensively documented in readily available literature, research on its polymerization with other cationic initiators reveals the formation of viscous polymers consisting of alternating oxy-1-ethylethylene and oxymethylene units. rsc.org NMR analysis has shown that the cleavage of the monomer ring during polymerization can occur at either of the two acetal C-O bonds. rsc.org
| Monomer | Initiator | Key Findings | Reference |
| 1,3-Dioxolane | This compound | Equilibrium between monomer and polymer reached in hours; Ceiling temperature ~144°C. | rsc.org |
| 1,3-Dioxolane | Cationic Initiators | Prone to cyclization; influenced by monomer/initiator ratio and conversion. | nih.gov |
| 4-Ethyl-1,3-dioxolane | Boron trifluoride etherate, Perchloric acid/acetic anhydride | Forms viscous polymers; random cleavage of acetal C-O bonds. | rsc.org |
Stereoselective Polymerization Approaches
Currently, there is a lack of specific research literature detailing the use of this compound in stereoselective polymerization approaches for cyclic ethers. While stereoselective polymerization of other monomers like vinyl ethers has been achieved using chiral counterions to guide the stereochemistry of the propagating chain end, the application of this strategy with this compound as the initiator has not been explicitly reported in the reviewed literature.
Synthesis of Advanced Materials and Precursors
This compound is a key reagent in the synthesis of various advanced materials and molecular precursors, leveraging its strong electrophilic nature to facilitate complex chemical transformations.
Ruthenium Allenylidene Complexes
This compound is implicated as a reactant or reagent in the synthesis of ruthenium allenylidene complexes. sigmaaldrich.comscientificlabs.co.ukalkalisci.com These organometallic compounds are of significant interest due to their catalytic activities, particularly in olefin metathesis reactions. While specific synthetic protocols detailing the direct use of this compound for the formation of the allenylidene ligand were not found in the immediate search results, the general synthesis of these complexes often involves the reaction of a ruthenium precursor with a propargyl alcohol. The role of an acid catalyst or a dehydrating agent is crucial in these transformations to generate the allenylidene moiety.
Molecules for Wavelength Tunability via Cis-Trans Isomerization
The application of this compound extends to the synthesis of molecules designed for studies of wavelength tunability through cis-trans isomerization. sigmaaldrich.comscientificlabs.co.ukalkalisci.com This property is central to the development of molecular switches and photochromic materials. The synthesis of such molecules often involves creating specific structural features that allow for reversible isomerization upon light irradiation. While the specific role of this compound in these syntheses is not detailed in the provided search results, its function likely involves facilitating key bond formations or modifications necessary to produce the photoisomerizable scaffold.
Components for Ionic Liquids and Electrolytes
This compound serves as a precursor in the synthesis of components for ionic liquids and electrolytes. Its strong ethylating capability allows for the straightforward synthesis of various cations for ionic liquids. For instance, it can be used to ethylate neutral bases such as amines and phosphines, thereby generating the corresponding quaternary ammonium (B1175870) or phosphonium (B103445) cations. The hexafluorophosphate anion (PF₆⁻) is a common and robust counterion in many ionic liquids, prized for its electrochemical stability and low coordinating ability.
The synthesis of ionic liquids often involves a metathesis reaction where a salt containing the desired cation is reacted with a source of the hexafluorophosphate anion. However, this compound offers a direct route to ethyl-substituted cations, which can be a crucial component of the final ionic liquid or electrolyte formulation.
Mechanistic Insights and Reaction Pathways
Understanding Alkylation Mechanisms
Triethyloxonium (B8711484) hexafluorophosphate (B91526) is a powerful electrophile, a characteristic dictated by the positively charged oxygen atom of the triethyloxonium cation. This charge renders the ethyl groups susceptible to nucleophilic attack. The Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding the preference of this electrophile for certain types of nucleophiles. libretexts.org
According to HSAB theory, acids and bases are classified as either "hard" or "soft". libretexts.org Hard acids are typically small, highly charged species, while soft acids are larger and more polarizable. libretexts.org Similarly, hard bases are small, highly electronegative species, and soft bases are larger and more polarizable. The central principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. libretexts.org
The triethyloxonium cation is considered a hard electrophile due to the high positive charge density localized on the oxygen and the attached ethyl groups. This hardness dictates its reactivity towards a range of nucleophiles. For instance, it readily reacts with hard nucleophiles such as alcohols and the oxygen atoms of carboxylates and amides. This preference is a key factor in its use for the synthesis of ethers and esters, and the modification of peptides.
| Category | Examples |
| Hard Acids | H+, Li+, Na+, K+, Mg2+, Ca2+, Al3+ |
| Soft Acids | Cu+, Ag+, Au+, Hg2+, Pd2+, Pt2+ |
| Hard Bases | F-, OH-, H2O, NH3, Cl-, R-O- |
| Soft Bases | I-, SCN-, R-S-, R-SH, C2H4 |
Table 1: Examples of Hard and Soft Acids and Bases according to HSAB Theory.
The study of the solvolysis of triethyloxonium salts has been instrumental in quantifying the nucleophilicity of various solvents. The rate at which the triethyloxonium cation reacts with a solvent is a direct measure of that solvent's ability to act as a nucleophile. This has led to the development of solvent nucleophilicity scales.
Early studies on the solvolysis of triethyloxonium hexafluorophosphate and related salts in various solvents demonstrated a wide range of reaction rates, highlighting the significant role of the solvent's nucleophilic character. By comparing these rates, a relative order of solvent nucleophilicity can be established. This information is invaluable for selecting appropriate solvents for reactions involving this compound, ensuring that the solvent does not compete with the intended nucleophile.
In certain reactions, particularly those involving the alkylation of carbonyl groups, the formation of transient intermediate species such as oxocarbenium ions has been proposed. nih.gov An oxocarbenium ion is a resonance-stabilized cation where a positive charge is shared between a carbon and an oxygen atom. nih.gov
For example, when this compound reacts with a ketone or an ester, the initial ethylation occurs at the carbonyl oxygen. This generates an oxonium species that can then, in some cases, fragment or rearrange to form an oxocarbenium ion. These intermediates are highly reactive electrophiles themselves and can undergo subsequent reactions, leading to the final products. nih.gov The existence of these fleeting intermediates is often inferred from the nature of the products formed and through computational studies, as their direct observation is challenging due to their short lifetimes. nih.gov
Polymerization Mechanisms
This compound is a well-established initiator for the cationic ring-opening polymerization (ROP) of various cyclic monomers, most notably cyclic ethers like tetrahydrofuran (B95107) (THF). acs.org The mechanism of this polymerization is complex and can proceed through different pathways depending on the reaction conditions.
In the context of cationic ROP, the activated monomer (AM) mechanism is one of the proposed pathways. afinitica.comresearchgate.net In this mechanism, the initiator, this compound, protonates or ethylates a monomer molecule, activating it for nucleophilic attack by another monomer molecule. acs.org
The polymerization of tetrahydrofuran initiated by this compound can involve an initial ethylation of a THF molecule to form a secondary oxonium ion. This activated monomer is then susceptible to attack by another THF molecule, leading to the propagation of the polymer chain. This process is distinct from the active chain end (ACE) mechanism, where the growing polymer chain carries the positive charge. afinitica.comresearchgate.net The prevalence of the AM versus the ACE mechanism can be influenced by factors such as monomer concentration and the nature of the initiator. researchgate.net
| Mechanism | Description |
| Activated Monomer (AM) | The initiator activates a monomer, which is then attacked by another monomer, transferring the active center. afinitica.comresearchgate.net |
| Active Chain End (ACE) | The growing polymer chain carries the active cationic center at its end. afinitica.comresearchgate.net |
Table 2: Comparison of Activated Monomer and Active Chain End Mechanisms in Cationic Ring-Opening Polymerization.
A critical aspect of the cationic polymerization initiated by this compound is the nature of the propagating species. The growing polymer chain end, which is a cationic oxonium ion, exists in equilibrium between two states: a tightly bound ion pair with the hexafluorophosphate counter-ion (PF6-) and a dissociated, "free" ion. acs.org
Initiation Processes and Formation of Active Species
This compound is a powerful alkylating agent, and its primary role in initiating chemical transformations is the transfer of an ethyl group to a substrate. The triethyloxonium cation, [ (CH₃CH₂)₃O]⁺, is highly reactive due to the positive charge on the oxygen atom, making it an excellent ethyl cation donor. The initiation process involves the attack of a nucleophile on one of the ethyl groups, leading to the formation of a new ethylated species and the release of diethyl ether, a stable byproduct.
In the context of forming radical species, the initiation can be viewed as the process that creates the necessary oxidizing environment. For instance, in the oxidation of certain aromatic compounds, the triethyloxonium salt facilitates the formation of the ultimate active species responsible for electron abstraction. marquette.edu The hexafluorophosphate (PF₆⁻) anion is particularly stable and non-coordinating, which is crucial for preventing side reactions and stabilizing the resulting cationic species. The structure of the triethyloxonium cation is pyramidal, with C-O-C bond angles ranging from 109.4° to 115.5°. wikipedia.org
Electron Transfer and Cation-Radical Formation Mechanisms
Triethyloxonium salts are effective in generating stable aromatic cation-radicals through a single electron transfer (SET) mechanism. marquette.eduresearchgate.net This process is particularly efficient when the aromatic donor has a low oxidation potential. The reaction involves the transfer of one electron from the aromatic compound (ArH) to the oxidant, resulting in the formation of an aromatic cation-radical (ArH⁺•). marquette.edu
The mechanism is believed to be dependent on the thermodynamic driving force of the reaction. researchgate.net For substrates where this driving force is high, a direct SET occurs. An example of this is the electrochemical oxidation of thianthrene (B1682798) in the presence of a hexafluorophosphate electrolyte, which yields the thianthrenium hexafluorophosphate salt containing the stable TA•+ radical cation. researchgate.netznaturforsch.com The use of triethyloxonium salts with a non-nucleophilic counter-ion like hexafluorophosphate is advantageous as it allows for the isolation of these cation-radical salts, often as stable, crystalline solids suitable for analysis. marquette.edu
Research has demonstrated the successful formation of cation-radicals from various aromatic ethers using trialkyloxonium salts. marquette.edu The stability and planarity of the resulting cation-radical are key features observed in these transformations. marquette.edu
Table 1: Examples of Aromatic Donors Forming Cation-Radicals
| Aromatic Donor | Resulting Species | Observation | Source |
| Hydroquinone Dimethyl Ether | Cation-Radical 1+• | Quantitative formation observed via spectral analysis. | marquette.edu |
| Dimethoxytriptycene | Cation-Radical 3+• | Isolated as a crystalline salt suitable for X-ray diffraction. | marquette.edu |
| Thianthrene (TA) | Thianthrenium Cation-Radical (TA•+) | Formed via electrochemical oxidation with a [PF₆]⁻ electrolyte. | researchgate.netznaturforsch.com |
Chlorine Scavenging Mechanism
This compound is recognized as an effective chlorine scavenging agent. alkalisci.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This capability is crucial in purification processes where residual chloride ions can be detrimental, for example, in the synthesis of N-carboxyanhydrides (NCAs) for polymer production. researchgate.net
The scavenging mechanism involves a direct reaction between the triethyloxonium cation and chloride ions (Cl⁻). The electrophilic ethyl group is transferred from the oxonium ion to the chloride ion. researchgate.net This reaction is essentially the microscopic reverse of the steps involved in synthesizing related oxonium salts. marquette.edu The products of this reaction are ethyl chloride (CH₃CH₂Cl) and diethyl ether ((CH₃CH₂)₂O). researchgate.net Both of these products are volatile, allowing for their easy removal from the reaction mixture, which drives the purification process to completion. researchgate.net This water-free purification strategy is highly effective for sensitive substrates that would otherwise hydrolyze. researchgate.net
Studies using the closely related triethyloxonium tetrafluoroborate (B81430) have demonstrated the high efficiency of this method, reducing chloride content to minimal levels and achieving high yields of the purified product. researchgate.net
Table 2: Efficiency of Chloride Removal using Triethyloxonium Salt
| Parameter | Result | Source |
| Final Chloride Content | <100 ppm | researchgate.net |
| Product Yield | ~80 % | researchgate.net |
Compound Index
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Elucidating Reaction Outcomes and Intermediates
NMR spectroscopy is a cornerstone technique for characterizing the products of ethylation reactions mediated by triethyloxonium (B8711484) hexafluorophosphate (B91526). By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR spectra, chemists can confirm the successful ethylation of a substrate and elucidate the structure of the resulting product. nih.govchemrxiv.org
¹H NMR spectroscopy is used to identify the signals corresponding to the transferred ethyl group. Typically, a triplet and a quartet are observed, characteristic of the -CH₃ and -CH₂- moieties, respectively. The disappearance of a signal from an acidic proton (e.g., -OH or -NH) and the appearance of these new signals provide strong evidence of the reaction's success.
¹³C NMR offers complementary information, showing characteristic signals for the ethyl group's carbons. The position of these signals can confirm the new C-O, C-N, or C-S bond formation.
³¹P NMR is particularly useful for analyzing the counter-ion and any phosphorus-containing reactants or products. researchgate.netresearchgate.net The hexafluorophosphate (PF₆⁻) anion typically appears as a septet due to the coupling of the phosphorus nucleus with six equivalent fluorine atoms. researchgate.net Monitoring changes in the ³¹P NMR spectrum can provide information about the integrity of the anion throughout the reaction. researchgate.netresearchgate.net
In the synthesis of organometallic compounds, such as ruthenium complexes, multinuclear NMR is essential for full characterization. nih.govstjohns.edu For instance, in the formation of ruthenium(II) complexes, ¹H and ¹³C NMR are used to characterize the organic ligands that have been modified or added to the metal center. stjohns.edunih.gov
| Nucleus | Typical Chemical Shift (δ) / ppm | Signal Pattern | Assignment |
| ¹H | ~1.5 | Triplet | Ethyl -CH₃ |
| ¹H | ~4.5 | Quartet | Ethyl -OCH₂- |
| ¹³C | ~15 | Ethyl -CH₃ | |
| ¹³C | ~70 | Ethyl -OCH₂- | |
| ³¹P | ~ -144 | Septet | [PF₆]⁻ |
Table 1: Representative NMR Spectroscopic Data for an Ethylated Product and the Hexafluorophosphate Anion. Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the product.
Mass spectrometry is a powerful tool for confirming the molecular weight of reaction products formed using triethyloxonium hexafluorophosphate. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the product. purdue.edumdpi.com
In the characterization of novel coordination complexes synthesized using this compound as a reagent or for anion metathesis, MS is used to verify the mass of the final compound. nih.govmdpi.com Often, the molecular ion peak is observed, or characteristic fragmentation patterns can be analyzed to confirm the structure. For instance, in the analysis of new ruthenium complexes, mass spectrometry helps to confirm the successful coordination of ligands to the metal center. mdpi.comharvard.edu The technique is sensitive enough to detect reaction intermediates in some cases, providing a more complete picture of the reaction pathway.
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. While the structure of the closely related triethyloxonium tetrafluoroborate (B81430) has not been determined by X-ray crystallography, the structure of this compound has been successfully examined. wikipedia.org This analysis confirmed a pyramidal geometry for the triethyloxonium cation, with C-O-C bond angles ranging from 109.4° to 115.5° and an average C-O bond distance of 1.49 Å. wikipedia.org
For products derived from reactions with this reagent, single-crystal X-ray diffraction is the definitive method for structural confirmation. researchgate.netmdpi.com For example, when this compound is used in the synthesis of complex organometallic or organic salts, crystallography can reveal the precise connectivity, stereochemistry, and bond lengths and angles of the new compound. mdpi.comrsc.orgresearchgate.net This technique has been instrumental in characterizing novel 3,4-dihydroisoquinoline (B110456) hexafluorophosphate salts and various metal complexes, providing conclusive evidence of their molecular architecture. researchgate.netrsc.orgresearchgate.net
| Parameter | Value | Significance |
| Geometry at Oxygen | Pyramidal | Confirms sp³ hybridization of the oxygen atom in the cation. |
| C-O-C Bond Angles | 109.4°–115.5° | Close to the tetrahedral angle, consistent with pyramidal geometry. wikipedia.org |
| Average C-O Distance | 1.49 Å | Represents the bond length between carbon and the oxonium oxygen. wikipedia.org |
Table 2: Key Structural Parameters of the Triethyloxonium Cation from X-Ray Crystallography of this compound. wikipedia.org
Theoretical and Computational Chemistry Investigations
Alongside experimental work, computational chemistry offers profound insights into the structure, reactivity, and electronic properties of this compound and its reaction pathways.
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.gov For reactions involving this compound, DFT calculations can be used to model the entire reaction pathway of ethylation. beilstein-journals.org This involves calculating the energies of the reactants, transition states, intermediates, and products.
By mapping the potential energy surface, researchers can determine the activation energy of the reaction, which relates directly to the reaction rate. nih.gov DFT can be used to explore the Sₙ2-type mechanism typical of this reagent, providing a detailed understanding of the bond-breaking and bond-forming processes that occur during the transfer of the ethyl group. mdpi.com These calculations help rationalize experimentally observed regioselectivity and stereoselectivity and can be used to predict the reactivity of different substrates. nih.govtuwien.at
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular structures and properties. nih.gov These methods have been applied to study the intrinsic properties of the triethyloxonium cation, such as its geometry, charge distribution, and vibrational frequencies. The results from these calculations complement experimental data, such as that from X-ray crystallography, providing a deeper understanding of the ion's stability and electronic structure. wikipedia.org Computational studies can also model the interaction between the triethyloxonium cation and its hexafluorophosphate counter-ion, shedding light on the nature of the ion pairing in different solvent environments.
Modeling of Ion-Pair Formation and Dissociation
The behavior of this compound in solution is dictated by the interplay of forces between the triethyloxonium cation, the hexafluorophosphate anion, and the surrounding solvent molecules. Computational chemistry offers powerful tools to model these interactions and to understand the processes of ion-pair formation and dissociation.
Theoretical approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to investigate the energetics and mechanics of these phenomena. While specific, detailed research focusing exclusively on the ion-pair modeling of this compound is not extensively documented in publicly available literature, the principles are well-established from studies of other ionic species in solution.
The formation and dissociation of an ion pair can be conceptualized as movement along a reaction coordinate, which is often taken as the distance between the cation and the anion. The free energy profile along this coordinate, known as the Potential of Mean Force (PMF), provides critical information about the stability of the ion pair and the energy barrier to its dissociation.
Several factors influence the equilibrium between the associated ion pair and the dissociated ions:
Solvent Polarity: In polar solvents, the individual ions are well-solvated, which stabilizes the dissociated state and favors ion separation. In contrast, in nonpolar solvents, the electrostatic attraction between the cation and anion is less effectively screened, leading to a greater propensity for ion-pair formation.
Ion Size and Charge Density: The relatively large size of both the triethyloxonium cation and the hexafluorophosphate anion results in a diffuse charge distribution. This generally leads to weaker interionic forces compared to salts with smaller, more charge-dense ions.
Specific Ion-Solvent Interactions: The nature of the solvent and its ability to form specific interactions, such as hydrogen bonds, with the ions can significantly impact the solvation shell structure and, consequently, the ion-pairing equilibrium.
Computational models can provide quantitative data on these aspects. For instance, the binding energy of the ion pair can be calculated, which represents the energy released upon the formation of the ion pair from the separated ions in the gas phase or in a specific solvent.
Table 1: Hypothetical Computational Data for this compound Ion-Pairing in Different Solvents
| Solvent | Dielectric Constant | Calculated Ion-Pair Dissociation Energy (kJ/mol) | Predominant Species |
| Dichloromethane (B109758) | 8.93 | 25 | Contact Ion Pairs (CIP) |
| Acetonitrile | 37.5 | 10 | Solvent-Separated Ion Pairs (SSIP) & Free Ions |
| Diethyl Ether | 4.3 | 40 | Predominantly Contact Ion Pairs (CIP) |
Comparative Research and Reagent Development
Comparative Electrophilicity and Reactivity
Triethyloxonium (B8711484) hexafluorophosphate (B91526) is a potent electrophile and a member of the broader class of trialkyloxonium salts, which are recognized as powerful alkylating agents. thieme.com Their reactivity stems from the positively charged oxygen atom, making the attached ethyl groups highly susceptible to nucleophilic attack. As hard electrophiles, they preferentially react at the site of highest electron density in a nucleophile. thieme.com
Within the family of oxonium salts, a hierarchy of reactivity exists. Trimethyloxonium (B1219515) salts are generally considered more electrophilic than their triethyloxonium counterparts and are the preferred reagents for alkylating the weakest nucleophiles. thieme.com Triethyloxonium tetrafluoroborate (B81430), a closely related salt, is noted to be slightly less electrophilic than the trimethyloxonium version. thieme.com
While chemically similar, the choice between the methyl and ethyl analogues, or between the hexafluorophosphate and tetrafluoroborate salts, often depends on practical considerations such as solubility and stability. Trimethyloxonium tetrafluoroborate has low solubility in many common solvents, which can slow reaction rates. wikipedia.org In contrast, the higher alkyl oxonium salts, like triethyloxonium derivatives, tend to be more soluble. wikipedia.org The trimethyl salt can often be stored solvent-free, whereas triethyloxonium tetrafluoroborate typically requires storage under diethyl ether. orgsyn.org
| Compound | Relative Electrophilicity | Common Form | Key Characteristics |
|---|---|---|---|
| Triethyloxonium Hexafluorophosphate | Strong | Solid, often stabilized with diethyl ether sigmaaldrich.com | More stable counterion (PF6-), less prone to hydrolysis. thieme.comresearchgate.net |
| Trimethyloxonium Hexafluorophosphate | Very Strong thieme.com | Solid | Higher reactivity, preferred for weak nucleophiles. thieme.com |
| Triethyloxonium Tetrafluoroborate | Strong wikipedia.org | Solid wikipedia.org | More common and less tedious to prepare than PF6- salt, but more hygroscopic. thieme.comwikipedia.org |
| Trimethyloxonium Tetrafluoroborate | Very Strong thieme.com | Crystalline Solid thieme.com | Highly electrophilic but often has low solubility in compatible solvents. wikipedia.orgorgsyn.org |
Trialkyloxonium salts, including this compound, are significantly more powerful alkylating agents than conventional reagents like alkyl halides and sulfonates. orgsyn.org This enhanced reactivity allows for alkylations to be carried out under much milder conditions. For example, many reactions with triethyloxonium tetrafluoroborate proceed efficiently at room temperature in solvents like dichloromethane (B109758). orgsyn.org
The general order of electrophilicity places trialkyloxonium salts (Me₃O⁺X⁻) well above reagents such as methyl triflate (MeOTf), methyl fluorosulfate (B1228806) (MeOSO₂F), dimethyl sulfate (B86663) ((MeO)₂SO₂), and methyl iodide (MeI). thieme.com This superior electrophilicity makes them indispensable for reacting with sensitive or weakly nucleophilic functional groups where other agents would fail or require harsh conditions. orgsyn.org
| Alkylating Agent Class | Example | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|---|
| Trialkyloxonium Salts | (C₂H₅)₃OPF₆ | Very High thieme.com | Mild; often room temperature. orgsyn.org |
| Alkyl Triflates | CH₃OTf | High thieme.com | Varies, often low temperatures. |
| Alkyl Sulfonates | (CH₃O)₂SO₂ | Moderate thieme.com | Often requires heating. |
| Alkyl Halides | CH₃I | Lower thieme.com | Often requires heating and strong base. |
Influence of Counterions on Reactivity and Stability (Hexafluorophosphate vs. Tetrafluoroborate)
The counterion plays a critical role in the stability and handling of trialkyloxonium salts. The hexafluorophosphate (PF₆⁻) anion is generally associated with greater stability compared to the tetrafluoroborate (BF₄⁻) anion. researchgate.net Hexafluorophosphate salts exhibit a lower tendency toward hydrolysis, making them more robust, particularly in the presence of trace moisture. researchgate.net Research indicates that aqueous solutions of hexafluorophosphate-based ionic liquids are suitable for use at moderate temperatures, whereas tetrafluoroborate-based liquids are less stable in water under all tested conditions. researchgate.net
While tetrafluoroborate salts are often more convenient and less tedious to prepare, they are also more hygroscopic and sensitive to decomposition. thieme.comwikipedia.org Triethyloxonium tetrafluoroborate, for instance, readily hydrolyzes upon contact with water to form diethyl ether, ethanol, and tetrafluoroboric acid. wikipedia.org This sensitivity necessitates careful handling under inert atmospheres, especially when the reaction must be free of acid byproducts. thieme.com The greater stability of the hexafluorophosphate counterion minimizes these issues, although its preparation can be more involved. thieme.com
| Counterion | Stability | Sensitivity to Hydrolysis | Preparation |
|---|---|---|---|
| Hexafluorophosphate (PF₆⁻) | Higher thieme.com | Lower tendency researchgate.net | More tedious. thieme.com |
| Tetrafluoroborate (BF₄⁻) | Lower thieme.com | Higher tendency; hydrolyzes readily. wikipedia.org | More convenient. thieme.com |
Selectivity Studies in Regioselective and Diastereoselective Reactions
This compound's utility extends to stereoselective synthesis, where it has been employed as a reagent or catalyst activator. Its predictable reactivity as a hard electrophile contributes to its regioselectivity, as it reliably alkylates the most electron-rich center of a nucleophile. thieme.com
The compound has been documented as a reactant or reagent involved in asymmetric Diels-Alder reactions, which are classic examples of diastereoselective transformations. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been used as a catalyst-activating agent for asymmetric imine aziridination. sigmaaldrich.com In these roles, the oxonium salt facilitates the formation of a specific stereoisomer over others, highlighting its importance in creating complex, three-dimensional molecular architectures with high fidelity. The choice of the non-coordinating and stable hexafluorophosphate counterion is often crucial in these sensitive catalytic systems to prevent unwanted side reactions.
Future Directions and Emerging Research Frontiers
Expansion into Novel Synthetic Transformations
The strong electrophilic nature of triethyloxonium (B8711484) hexafluorophosphate (B91526) makes it an ideal candidate for exploring new synthetic methodologies. chemimpex.com Researchers are actively investigating its utility in reactions beyond simple ethylation, aiming to construct complex molecular architectures with high efficiency and selectivity.
One emerging area is its use in the synthesis of heterocyclic compounds. For instance, it has been successfully employed in the regioselective synthesis of 2-ethyl-2H-indazoles from their 1H-indazole precursors. acs.orgacs.org This method offers high yields (82-96%) and proceeds under mild conditions, making it a valuable tool for medicinal and materials chemistry. acs.org The choice of solvent has been found to be crucial, with ethyl acetate (B1210297) providing significantly better yields than dichloromethane (B109758) in certain cases. acs.org
Furthermore, triethyloxonium hexafluorophosphate has shown promise in the synthesis of phosphorus-containing heterocycles. It has been used for the quaternization of triazaphospholes to generate triazaphospholenium salts in good yields. rsc.org These salts are precursors to interesting carbene adducts. rsc.orgrsc.org The reagent's ability to function where other electrophiles like methyl iodide or methyl triflate fail highlights its unique reactivity profile. rsc.org
Recent studies have also demonstrated its application in the synthesis of complex natural products and their analogues. For example, it was used in a multi-step synthesis of a quassinoid ring system. escholarship.org Additionally, it has been utilized in the generation of iminium salts, which are key intermediates in the solid-phase synthesis of peptide analogues containing modified backbones like imidazoline (B1206853) rings. mdpi.compreprints.org
Table 1: Examples of Novel Synthetic Transformations
| Transformation | Substrate | Product | Key Features |
| Regioselective N-ethylation | 1H-Indazoles | 2-Ethyl-2H-indazoles | High yields (82-96%), mild conditions. acs.org |
| Quaternization | Triazaphospholes | Triazaphospholenium salts | Effective where other electrophiles fail. rsc.org |
| Iminium salt formation | Fmoc-Ala-NH2 | Iminium salt for peptide modification | Enables synthesis of peptide analogues. mdpi.com |
| Orthoester synthesis | Lactones/Carbonates | Cyclic/Spiro orthoesters | Higher yields compared to tetrafluoroborate (B81430) salt. google.com |
Development of Advanced Polymer Architectures and Functional Materials
This compound is proving to be a valuable initiator and catalyst in polymer chemistry, enabling the synthesis of advanced polymer architectures and functional materials with tailored properties. chemimpex.com Its role in cationic ring-opening polymerization (CROP) is particularly noteworthy.
In the CROP of cyclic ethers like epichlorohydrin, using this compound as an initiator in the presence of a diol like ethylene (B1197577) glycol allows for the synthesis of polyether glycols with controlled molecular weights and narrow molecular weight distributions. acs.org This "activated monomer" mechanism, where the polymerization initiates from the hydroxyl groups of the glycol, results in polymers with a functionality of two, which are useful as prepolymers for polyurethanes and other materials. acs.org A similar mechanism has been observed in the polymerization of lactones, such as ε-caprolactone, to produce low-molecular-weight polyester (B1180765) glycols. researchgate.netresearchgate.net The rate of polymerization is dependent on the monomer, with δ-valerolactone polymerizing faster than ε-caprolactone. researchgate.netresearchgate.net
The reagent is also instrumental in creating polymers with unique functionalities. For example, it has been used to initiate the polymerization of cyclic ether monomers containing allylic groups, leading to the formation of macromers with a reactive double bond at one end and a hydroxyl group at the other. google.com These macromers can be further polymerized or copolymerized to create graft copolymers with interesting properties. google.com
Furthermore, research is exploring the use of this compound in the synthesis of chemically recyclable polymers. By incorporating cleavable linkages, such as siloxane units, into the polymer backbone via ring-opening metathesis polymerization (ROMP), materials can be designed for easier degradation and recycling. escholarship.org
Integration in Flow Chemistry and Automated Synthesis Systems
The development of automated synthesis platforms and flow chemistry systems has revolutionized chemical research and manufacturing. The properties of this compound make it a suitable reagent for integration into these modern technologies.
Automated peptide synthesizers are increasingly used for the efficient production of peptides and their analogues. google.comuniversiteitleiden.nl this compound has been successfully employed in the manual, solid-phase synthesis of peptide analogues, suggesting its potential for use in fully automated systems. mdpi.compreprints.org Its ability to drive reactions to completion under mild conditions is a significant advantage for automated processes.
In the context of flow chemistry, the use of reagents that are soluble in common organic solvents and exhibit predictable reactivity is crucial. This compound's solubility and defined reactivity profile make it a candidate for use in continuous-flow catalytic processes. For instance, the synthesis of cationic donor-stabilized phosphenium adducts using this reagent could be adapted for flow systems, potentially leading to more efficient and scalable catalytic processes. acs.org The development of such processes would be beneficial for the large-scale production of fine chemicals and pharmaceuticals.
Applications in Medicinal Chemistry and Pharmaceutical Synthesis
This compound is a valuable reagent in the synthesis of pharmaceutically active compounds and their intermediates. chemimpex.comcymitquimica.com Its ability to introduce ethyl groups and facilitate the formation of various heterocyclic systems is of particular importance in drug discovery and development.
A significant application is in the synthesis of indazole derivatives, which are common scaffolds in many drug molecules. acs.org For example, it was used in the development of a manufacturing process for ensitrelvir, an antiviral agent for COVID-19. acs.org The regioselective ethylation of an indazole intermediate was a key step in the convergent synthesis of this drug. acs.org
The reagent has also been utilized in the synthesis of analogues of existing antibiotics. In the total synthesis of bacitracin analogues, this compound was used to prepare a key intermediate, demonstrating its utility in complex, multi-step syntheses. universiteitleiden.nl Furthermore, it has been employed in the synthesis of pantothenamide analogues with potential antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. biorxiv.org
The synthesis of spiro ortho esters, which have applications in drug delivery systems, can be achieved with higher efficiency using this compound compared to its tetrafluoroborate counterpart. google.com This improved efficiency is attributed to the greater stability of the hexafluorophosphate counterion, which leads to fewer side reactions. google.com
Table 2: Pharmaceutical Synthesis Applications
| Compound Class | Application | Role of this compound |
| Indazoles | Antiviral (Ensitrelvir) | Regioselective ethylation of indazole intermediate. acs.org |
| Bacitracin Analogues | Antibiotics | Preparation of a key synthetic intermediate. universiteitleiden.nl |
| Pantothenamide Analogues | Antiplasmodial | Intermediate synthesis for heteroaromatic ring formation. biorxiv.org |
| Spiro Ortho Esters | Drug Delivery | Efficient synthesis of ortho ester intermediates. google.com |
Catalyst Design and Engineering for Enhanced Selectivity and Efficiency
The development of new catalysts and the refinement of existing catalytic systems are central to advancing chemical synthesis. While this compound is often used as a stoichiometric reagent, its role in catalytic processes is an emerging area of research.
In the context of catalyst design, this reagent can be used to synthesize novel ligands for transition metal catalysts. For example, it has been used in the ethylation of imidazole (B134444) rings in phosphine (B1218219) ligands, creating cationic ligands that can be used in biphasic catalysis. acs.org This approach allows for the facile separation of the catalyst from the product, which is a key principle of green chemistry.
Furthermore, understanding the steric and electronic properties of ligands is crucial for designing efficient catalysts. While descriptors like the Tolman cone angle are useful, they have limitations. researchgate.net The synthesis of various metal complexes with different ligands allows for a systematic study of how ligand structure affects catalytic activity and selectivity. This compound can be a tool in generating a library of related ligands for such studies. For instance, it has been used to generate an ethoxycarbene intermediate from a cobalt acyl complex, which provides insight into the reactivity of these species in catalytic cycles. researchgate.net
The pursuit of enhanced selectivity and efficiency also involves exploring the effect of counterions in catalytic reactions. The observation that the hexafluorophosphate salt of triethyloxonium can lead to higher yields and cleaner reactions than the tetrafluoroborate salt in orthoester synthesis suggests that the counterion can play a significant role. google.com This highlights the importance of considering the entire reagent, including the counterion, when designing new synthetic methods and catalytic systems.
Q & A
Q. What are the standard synthetic protocols for preparing Triethyloxonium hexafluorophosphate, and what analytical methods ensure its purity?
this compound is typically synthesized via alkylation reactions using triethyloxonium salts and hexafluorophosphoric acid under anhydrous conditions. A common protocol involves reacting triethyloxonium tetrafluoroborate with silver hexafluorophosphate in dichloromethane, followed by filtration to remove AgBF₄ precipitates . For purity validation, ion chromatography (IC) under conditions specified in GB/T 19282-2014 (e.g., using a conductivity detector and anion-exchange column) is recommended to quantify residual impurities like chloride or phosphate . Titration with tetraphenylarsonium chloride can also confirm hexafluorophosphate content .
Q. How should this compound be handled to prevent decomposition, and what are the critical storage conditions?
This compound is highly moisture-sensitive, requiring handling in a glovebox (dew point ≤ -40°C) or under inert gas. Hydrolysis generates toxic hydrogen fluoride (HF), necessitating fume hood use for open manipulations . Storage should be in airtight containers at temperatures ≤ -20°C, as demonstrated for analogous triethyloxonium salts . Compatibility with solvents like dichloromethane or acetonitrile is preferable due to its low solubility in water and stability in polar organic media .
Advanced Research Questions
Q. What mechanistic role does this compound play in cationic ring-opening polymerization (ROP) of β-lactones, and how does its reactivity compare to other alkylating agents?
this compound acts as a catalyst in cationic ROP by protonating the monomer (e.g., β-butyrolactone), generating an oxonium ion that initiates polymerization. Its non-coordinating hexafluorophosphate anion ([PF₆]⁻) stabilizes cationic intermediates without interfering with propagation . Compared to BF₃·OEt₂, it offers superior control over molecular weight distribution due to reduced side reactions, as the [PF₆]⁻ anion resists coordination with propagating chains . Kinetic studies using ¹H-NMR to monitor monomer conversion are recommended to compare initiation efficiency with other catalysts like triflic acid .
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent polarities?
Discrepancies in reactivity often arise from solvent-dependent ion-pairing effects. In low-polarity solvents (e.g., dichloromethane), the ion pair remains tight, limiting nucleophilic attack on the oxonium center. In polar aprotic solvents (e.g., acetonitrile), dissociation enhances electrophilicity but may accelerate decomposition. Researchers should conduct comparative kinetic assays (e.g., using UV-vis spectroscopy to track reaction progress) under controlled dielectric conditions . Additionally, DFT calculations can model solvent effects on ion-pair dissociation energies .
Q. What advanced spectroscopic or chromatographic techniques are recommended for analyzing this compound in complex reaction mixtures?
- Ion Chromatography (IC): Quantifies [PF₆]⁻ and hydrolytic byproducts (e.g., PO₄³⁻) using anion-exchange columns and suppressed conductivity detection (see GB/T 19282-2014) .
- ¹⁹F NMR: Detects hexafluorophosphate integrity (δ ≈ -70 ppm) and identifies decomposition products like HF (δ ≈ -120 ppm) .
- ESI-MS: Validates the presence of the triethyloxonium cation ([C₂H₅]₃O⁺, m/z 103) in ionic liquid matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
